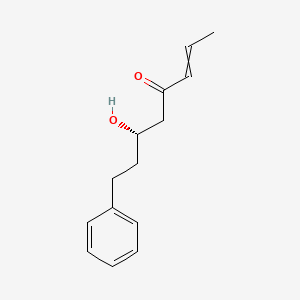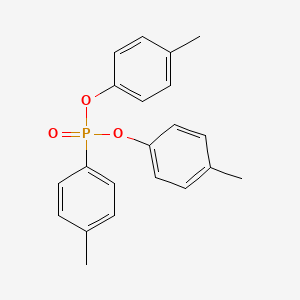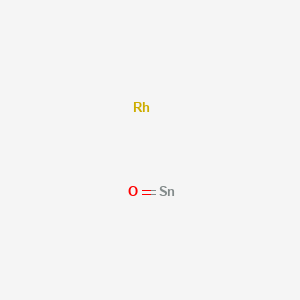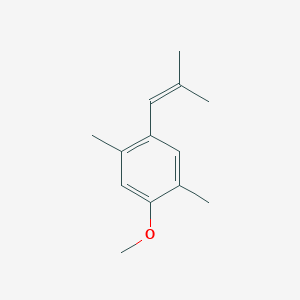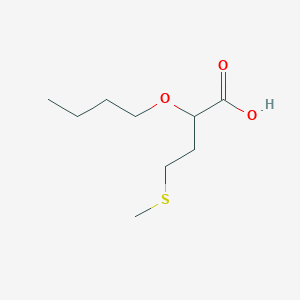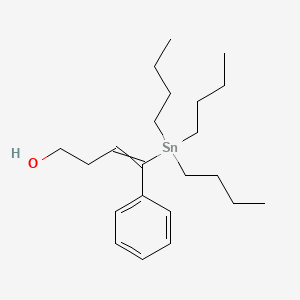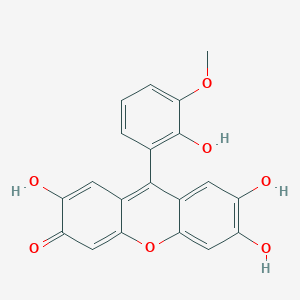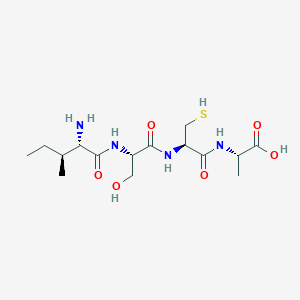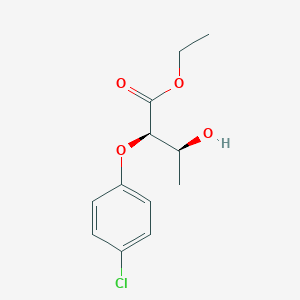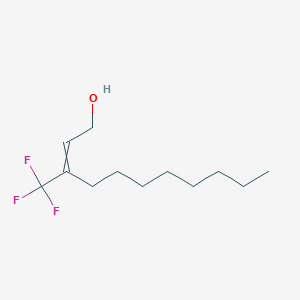
3-(Trifluoromethyl)undec-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)undec-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an undec-2-en-1-ol backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group is known for its high electronegativity and lipophilicity, making this compound of interest in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation process, which can be achieved using reagents such as trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) under photoredox catalysis conditions . This method involves the generation of trifluoromethyl radicals, which then react with the undec-2-en-1-ol substrate to form the desired product.
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)undec-2-en-1-ol may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trifluoromethyl)undec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of saturated trifluoromethyl alcohols.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)undec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)undec-2-en-1-ol involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include single-electron transfer processes facilitated by the trifluoromethyl group’s high electronegativity .
Comparación Con Compuestos Similares
10-Undecen-1-ol: An alkenyl alcohol with a similar backbone but lacking the trifluoromethyl group.
Trifluoromethylated Alcohols: Compounds with similar trifluoromethyl groups but different carbon chain lengths or positions.
Uniqueness: 3-(Trifluoromethyl)undec-2-en-1-ol is unique due to the specific positioning of the trifluoromethyl group on the undec-2-en-1-ol backbone, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
821799-33-1 |
|---|---|
Fórmula molecular |
C12H21F3O |
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)undec-2-en-1-ol |
InChI |
InChI=1S/C12H21F3O/c1-2-3-4-5-6-7-8-11(9-10-16)12(13,14)15/h9,16H,2-8,10H2,1H3 |
Clave InChI |
NYKMAUOAUAYJCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=CCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


